![molecular formula C16H17ClN6 B11286436 N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11286436.png)
N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 3-chloro-4-methylphenyl group, a methyl group, and a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 3-chloro-4-methylphenyl group, methyl group, and prop-2-en-1-yl group through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, scalable reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity:
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its potential to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can enhance activity against leukemia and breast cancer cells. The structure-activity relationship (SAR) analysis suggests that specific substituents on the pyrazolo ring contribute to increased potency against cancer cell lines such as K562 and MCF-7 .
Mechanism of Action:
The anticancer effect is hypothesized to result from the compound's ability to induce apoptosis and inhibit cell cycle progression. Research has indicated that it may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties:
Beyond its anticancer potential, N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has also been studied for its antimicrobial activities. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Agricultural Applications
Pesticidal Activity:
The compound has been investigated for its efficacy as a pesticide. Its structural features suggest potential activity against phytopathogenic microorganisms. Research has focused on its ability to control diseases caused by fungi and bacteria in crops, thereby enhancing agricultural productivity. The compound’s mode of action appears to involve disruption of cellular processes in pathogens, leading to their death or reduced virulence .
Development of Agrochemicals:
The synthesis of this compound has opened avenues for developing new agrochemical formulations that are both effective and environmentally friendly. Its derivatives could be tailored to improve selectivity towards target pests while minimizing impacts on non-target organisms and the environment.
Summary of Findings
The following table summarizes key research findings related to this compound:
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar aromatic substitution pattern but different core structure.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Another compound with a 3-chloro-4-methylphenyl group but different functional groups.
Uniqueness
N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and related studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo-pyrimidine core, which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. The biological activities can be categorized into several key areas:
1. Antiproliferative Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess notable antiproliferative properties. For instance, research on related compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
This compound | MCF-7 | 10 |
Similar Derivative | K562 | 5 |
The mechanism through which this compound exerts its antiproliferative effects involves the induction of apoptosis and cell cycle arrest. It has been observed that certain pyrazolo derivatives activate apoptotic pathways by inducing caspase activation and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
3. Inhibition of Kinases
Some studies suggest that pyrazolo[3,4-d]pyrimidines may act as inhibitors of specific kinases involved in cancer progression. For example, they have shown moderate inhibitory activity against p38 MAPK and aurora kinases .
Case Studies
Case Study 1: Antiproliferative Effects in vitro
In a study assessing the efficacy of this compound on MCF-7 cells, researchers reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound effectively inhibited proliferation through apoptosis induction.
Case Study 2: In vivo Studies
Another investigation evaluated the compound's effects in a murine model of breast cancer. Treatment with this compound resulted in a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptotic cells within the tumor tissue .
Properties
Molecular Formula |
C16H17ClN6 |
---|---|
Molecular Weight |
328.80 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H17ClN6/c1-4-7-18-16-21-14(12-9-19-23(3)15(12)22-16)20-11-6-5-10(2)13(17)8-11/h4-6,8-9H,1,7H2,2-3H3,(H2,18,20,21,22) |
InChI Key |
VOGSOBRILXLOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C)Cl |
Origin of Product |
United States |
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